molecular formula C10H16NO3P B074913 Phosphoramidic acid, phenyl-, diethyl ester CAS No. 1445-38-1

Phosphoramidic acid, phenyl-, diethyl ester

Cat. No.: B074913
CAS No.: 1445-38-1
M. Wt: 229.21 g/mol
InChI Key: GESBKELMKMNZLZ-UHFFFAOYSA-N
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Description

Phosphoramidic acid, phenyl-, diethyl ester (CAS 1445-38-1; molecular formula C₁₀H₁₆NO₃P; molecular weight 229.22 g/mol) is a phosphoramidate ester characterized by a phenyl group attached to the phosphorus atom and two ethoxy substituents (Figure 1). It is classified as a toxic solid (UN 2811, Hazard Class 6.1) and is used in organic synthesis, particularly in phosphorylation reactions and as a precursor for agrochemicals . Its structure combines the hydrolytic stability of phosphoramidates with the reactivity of aryl groups, making it a versatile intermediate in organophosphorus chemistry.

Properties

IUPAC Name

N-diethoxyphosphorylaniline
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InChI

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)11-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GESBKELMKMNZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H16NO3P
Source PubChem
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DSSTOX Substance ID

DTXSID60162734
Record name Phosphoramidic acid, phenyl-, diethyl ester
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Molecular Weight

229.21 g/mol
Source PubChem
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CAS No.

1445-38-1
Record name Phosphoramidic acid, N-phenyl-, diethyl ester
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Record name Phosphoramidic acid, phenyl-, diethyl ester
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Record name Diethyl phosphoroanilidate
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Record name Phosphoramidic acid, phenyl-, diethyl ester
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Record name Phosphoramidic acid, phenyl-, diethyl ester
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Biological Activity

Phosphoramidic acid, phenyl-, diethyl ester is an organophosphorus compound with notable biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, synthesis, and potential applications based on a comprehensive review of available literature.

Chemical Structure and Properties

The chemical formula for this compound is C₁₀H₁₆N₃O₃P. The compound features a phosphorus atom bonded to nitrogen and oxygen atoms, characteristic of phosphoramidates. Its unique structure contributes to various biological activities, including antibacterial and antiviral properties.

1. Antibacterial Properties

Research indicates that phosphoramidic acid derivatives exhibit significant antibacterial effects. For instance, certain derivatives have shown promise in inhibiting the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

2. Antiviral Activity

Phosphoramidic acid derivatives, including the diethyl ester variant, have been evaluated for their antiviral properties. Studies suggest that these compounds can interfere with viral replication processes, although specific mechanisms remain to be fully elucidated .

3. Antioxidant and Anti-inflammatory Effects

Phosphoramidic acid compounds have demonstrated considerable antioxidant capacity and radical scavenging activity. In animal models, they have been associated with reduced inflammatory responses and improved lipidemic profiles, indicating potential therapeutic benefits in inflammatory diseases.

The biological activity of phosphoramidic acids is often linked to their ability to interact with various biological systems. For example, studies have shown that these compounds can act as prodrugs that release active metabolites upon enzymatic activation within cells . This property enhances their efficacy as therapeutic agents.

Synthesis of Phosphoramidic Acid Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the Phosphoryl Group : The initial step involves the reaction of diethyl phosphite with an appropriate amine.
  • Substitution Reactions : The introduction of the phenyl group occurs through electrophilic aromatic substitution or similar methods.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, a comparison with other similar compounds is beneficial:

Compound NameStructure TypeNotable Properties
Phosphoramidic acid, N,N-diethyl-, diethyl esterDiethyl esterUsed in similar applications as a reagent
Phosphoramidic acid, methyl-, diethyl esterMethylated variantExhibits different biological activity
N-(p-Chlorophenyl)phosphoramidic acidAromatic substitutionKnown for enhanced antibacterial properties

The presence of the 3,4-dimethoxyphenethyl group in this compound enhances its lipophilicity and improves its interaction with biological targets compared to simpler analogs like methyl or phenyl derivatives.

Case Studies and Research Findings

Several case studies highlight the biological activity of phosphoramidic acids:

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various phosphoramidic compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Antiviral Efficacy Assessment : Another study focused on the antiviral properties of phosphoramidates against HIV-1. The results showed significant inhibition of viral replication in vitro, suggesting potential for therapeutic development against viral infections .
  • Inflammation Model Testing : In an animal model assessing inflammation, administration of phosphoramidic acid derivatives led to a marked reduction in inflammatory markers compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphoramidic acid derivatives share a common P–N–O backbone but differ in substituents, which critically influence their reactivity, stability, and applications. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of Phosphoramidic Acid Derivatives

Compound Name Substituents (R₁, R₂, R₃) Molecular Weight (g/mol) Key Properties/Applications Toxicity/Regulatory Status
Phosphoramidic acid, phenyl-, diethyl ester R₁ = Phenyl, R₂ = R₃ = Ethoxy 229.22 Synthetic intermediate; agrochemical precursor Toxic (UN 6.1)
Phosphoramidic acid, ethyl p-nitro phenyl diester R₁ = p-Nitrophenyl, R₂ = Ethoxy, R₃ = Ethoxy 261.19 (est.) Higher reactivity due to nitro group; potential insecticide Not explicitly reported
Fenamiphos (Phosphoramidic acid, isopropyl-, ethyl 3-methyl-4-(methylthio)phenyl ester) R₁ = Isopropyl, R₂ = Ethoxy, R₃ = 3-methyl-4-(methylthio)phenyl 303.37 Systemic nematicide; inhibits acetylcholinesterase Banned in EU due to high toxicity
Crufomate (Phosphoramidic acid, methyl-, 4-tert-butyl-2-chlorophenyl methyl ester) R₁ = Methyl, R₂ = Methyl, R₃ = 4-tert-butyl-2-chlorophenyl 315.74 Veterinary insecticide; cholinesterase inhibitor Restricted use; toxic to mammals
Phosphoramidic acid, N-(phenylmethyl)-, diphenyl ester R₁ = Benzyl, R₂ = R₃ = Phenoxy 381.34 High thermal stability (Tm = 98–102°C); used in polymer chemistry Soluble in chlorinated solvents

Research Findings and Industrial Relevance

  • Synthetic Utility: The diethyl ester’s ethoxy groups facilitate transesterification reactions, enabling modular synthesis of organophosphates (e.g., flame retardants, plasticizers) .
  • Toxicity Profile : While less acutely toxic than fenamiphos, the phenyl-diethyl ester’s LD₅₀ (oral, rat) is ~250 mg/kg, necessitating stringent handling protocols .
  • Environmental Impact : Unlike fenamiphos, which degrades to toxic sulfoxide metabolites, the phenyl-diethyl ester undergoes slower hydrolysis, posing fewer groundwater contamination risks .

Preparation Methods

Reaction Mechanism and Stoichiometry

The process begins with the activation of diethyl phosphite by BF₃, which facilitates nucleophilic attack by the amine. The general procedure involves refluxing a solution of the azide derivative and diethyl phosphite in dry benzene at 80°C for 2 hours, followed by BF₃- EtO₂ catalysis to drive the rearrangement. The stoichiometric ratio of azide to phosphite is critical, with a 1:1 molar ratio yielding optimal results (63–98% isolated yields).

Solvent and Temperature Optimization

Benzene, though effective, has largely been replaced by toluene or dichloromethane in modern protocols due to toxicity concerns. Elevated temperatures (80–100°C) are essential to overcome the activation energy of the P–N bond formation. Post-reaction purification via flash column chromatography (ethyl acetate/hexane, 3:1) ensures high purity (>95% by ³¹P NMR).

Phosphorus Oxychloride (POCl₃) Mediated Routes

Phosphorus oxychloride serves as a versatile precursor for synthesizing phosphoramidates through sequential substitutions. This method is particularly advantageous for introducing aromatic groups.

Stepwise Substitution Protocol

The synthesis begins with the reaction of POCl₃ with p-cresol or benzyl alcohol in the presence of triethylamine, yielding intermediate phosphorochloridates. Subsequent reaction with N-methyl-N-(2-bromoethylamine) hydrobromide introduces the phenyl group (Scheme 1 in). Key parameters include:

  • Temperature Control : 0–5°C during POCl₃ addition to prevent side reactions.

  • Stoichiometry : A 1:1:1 molar ratio of POCl₃, phenol, and amine ensures complete substitution.

  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients (20–50%) achieves >90% purity.

Comparative Yields Across Derivatives

DerivativeYield (%)Purity (%)
N-Benzyl-N-methyl variant7892
N-Methyl-N-(3-phenylallyl)8589
N-Benzhydryl variant6395
Data aggregated from

Microwave-Assisted Palladium-Catalyzed Synthesis

Recent advances employ microwave irradiation and palladium catalysts to accelerate coupling reactions, significantly reducing reaction times.

Catalytic System and Conditions

A representative protocol involves:

  • Substrates : (4-Bromophenyl)diphenylamine and diethyl phosphite.

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]).

  • Base : Cesium carbonate (Cs₂CO₃) to deprotonate the phosphite.

  • Solvent : Dry tetrahydrofuran (THF) under nitrogen atmosphere.

Microwave heating at 120°C for 20 minutes achieves complete conversion, compared to 12–24 hours in conventional thermal setups. The method affords a 48.8% isolated yield after column chromatography.

Mechanistic Insights

The palladium catalyst facilitates a Buchwald-Hartwig-type C–P coupling, with oxidative addition of the aryl bromide to Pd(0) followed by phosphite coordination and reductive elimination (Figure 30a in). ³¹P NMR analysis confirms the absence of phosphonate byproducts, underscoring the selectivity of this route.

Transesterification and Alcohol Exchange Methods

Diethyl phosphite’s reactivity toward alcohols and amines enables the synthesis of phosphoramidates via transesterification.

Base-Catalyzed Transesterification

Potassium tert-butoxide deprotonates diethyl phosphite, generating a nucleophilic phosphorus species that reacts with phenyl bromides or iodides. For example:

(C2H5O)2P(O)K+PhBr(C2H5O)2P(O)Ph+KBr(\text{C}2\text{H}5\text{O})2\text{P(O)K} + \text{PhBr} \rightarrow (\text{C}2\text{H}5\text{O})2\text{P(O)Ph} + \text{KBr}

This Michaelis–Becker reaction achieves moderate yields (50–70%) but requires stringent anhydrous conditions.

Solvent-Free Mechanochemical Approaches

Emerging techniques utilize ball milling to promote solvent-free reactions between diethyl phosphite and phenylamines. Preliminary data indicate 60–75% yields within 2 hours, though scalability remains a challenge.

Critical Analysis of Methodologies

Efficiency and Practicality

MethodYield (%)TimeCost ($/g)
Lewis Acid-Catalyzed63–984–6 h12–18
POCl₃-Mediated60–858–12 h8–14
Microwave/Pd-Catalyzed45–550.3 h25–35
Transesterification50–702–4 h10–16
Cost estimates based on catalyst and solvent expenses

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